2-(Cyclohexyloxy)benzaldehyde

Descripción

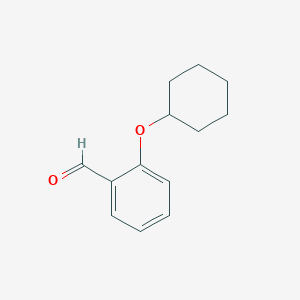

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRUIVPJYQJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615254 | |

| Record name | 2-(Cyclohexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-65-1 | |

| Record name | 2-(Cyclohexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclohexyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Cyclohexyloxy Benzaldehyde and Analogues

Established Synthetic Pathways for Substituted Benzaldehydes

The formation of the benzaldehyde (B42025) scaffold is a critical first step in many synthetic routes. Various methods have been developed for the synthesis of benzaldehydes, often involving oxidation or halogenation followed by functional group manipulation.

Catalytic oxidation provides a direct method for converting substituted benzyl (B1604629) alcohols or toluenes into the corresponding benzaldehydes. The choice of catalyst and oxidant is crucial to prevent over-oxidation to the carboxylic acid. jocpr.comresearchgate.net

Oxidation of Benzyl Alcohols : Substituted benzyl alcohols can be selectively oxidized to benzaldehydes. frontiersin.org For instance, ferric nitrate (B79036) has been shown to be an effective reagent for the oxidation of benzyl alcohol to benzaldehyde, achieving high conversion rates and selectivity under mild conditions. frontiersin.org Other metal nitrates, such as those of aluminum and copper, also exhibit high activity in this conversion. frontiersin.org

Phase Transfer Catalysis : The oxidation of substituted benzaldehydes to their corresponding benzoic acids using permanganate (B83412) has been studied under phase transfer catalysis (PTC) conditions in non-polar solvents. jocpr.comresearchgate.net While this reaction oxidizes the aldehyde, the principles of PTC are applicable to other oxidation states. The use of quaternary ammonium (B1175870) salts as phase transfer catalysts facilitates the reaction between the aqueous oxidant and the organic substrate. researchgate.net

Chromium-Based Reagents : Pyridinium bromochromate (PBC) in dimethyl sulfoxide (B87167) (DMSO) is another system used for the oxidation of substituted benzaldehydes to benzoic acids. researchgate.net The reaction kinetics are typically first order with respect to both the oxidant and the aldehyde. researchgate.net

| Catalyst/Reagent System | Substrate | Product | Key Features |

| Fe(NO₃)₃·9H₂O | Benzyl alcohol | Benzaldehyde | High conversion (94.9%) and selectivity in N₂ atmosphere. frontiersin.org |

| Permanganate with PTC | Benzaldehyde | Benzoic Acid | High yields (>90%) in non-polar solvents like toluene. researchgate.net |

| Pyridinium Bromochromate | Substituted Benzaldehydes | Substituted Benzoic Acids | Reaction is promoted by hydrogen ions. researchgate.net |

Halogenation of the aromatic ring provides a versatile handle for further chemical transformations. Directing groups can be used to control the regioselectivity of the halogenation process.

Direct Halogenation : The chlorination of benzaldehyde can yield different products based on the reaction conditions. In the presence of a catalyst like anhydrous ferric chloride, electrophilic substitution occurs at the meta-position to yield m-chlorobenzaldehyde. youtube.com In the absence of a catalyst, free-radical substitution at the aldehydic carbon can occur, leading to benzoyl chloride. youtube.com

Directed C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds. researchgate.net Palladium-catalyzed ortho-halogenation of benzaldehydes can be achieved using transient directing groups. researchgate.netnih.gov An amine can react with the aldehyde to form a transient imine, which then directs the palladium catalyst to functionalize the ortho C-H bond with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). researchgate.net This strategy expands the scope of metal-catalyzed C-H functionalization of benzaldehydes. nih.govacs.org

Etherification Strategies for Cyclohexyloxy Incorporation

The key step in forming 2-(cyclohexyloxy)benzaldehyde from 2-hydroxybenzaldehyde (salicylaldehyde) is the formation of the ether linkage. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent methods for achieving this transformation.

The Mitsunobu reaction is a powerful tool for forming ethers by coupling an alcohol with an acidic nucleophile, such as a phenol (B47542). organic-chemistry.orgmissouri.edu This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key feature for secondary alcohols. organic-chemistry.orgmissouri.edu

The reaction involves an alcohol (in this case, cyclohexanol), a phenolic compound (2-hydroxybenzaldehyde), and a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

The mechanism proceeds as follows:

Triphenylphosphine and DEAD react to form a phosphonium (B103445) salt intermediate. organic-chemistry.orgmissouri.edu

The alcohol attacks the phosphonium intermediate, activating the alcohol's oxygen as a good leaving group. organic-chemistry.org

The phenoxide, formed from the deprotonation of 2-hydroxybenzaldehyde, then acts as a nucleophile, displacing the activated alcohol group in an Sₙ2 reaction to form the desired cyclohexyloxy ether. wikipedia.orgbyjus.com

Common solvents for the Mitsunobu reaction include tetrahydrofuran (B95107) (THF) and diethyl ether. wikipedia.orgscribd.com

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including phenol ethers. wikipedia.org This reaction involves the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with an alkyl halide via an Sₙ2 reaction. youtube.com

For the synthesis of this compound, the protocol would be:

Deprotonation : 2-hydroxybenzaldehyde is treated with a base to form the corresponding phenoxide ion. Phenols are sufficiently acidic to be deprotonated by bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). gordon.eduorganic-synthesis.com

Nucleophilic Substitution : The resulting phenoxide, a potent nucleophile, is then reacted with a cyclohexyl halide (e.g., cyclohexyl bromide). The phenoxide ion attacks the carbon atom bearing the halogen, displacing the halide and forming the ether bond. youtube.com

Primary alkyl halides are preferred for this reaction to maximize the yield of the Sₙ2 product, as secondary halides can lead to competing E2 elimination reactions. wikipedia.orgyoutube.com

| Reaction | Key Reagents | Mechanism | Key Features |

| Mitsunobu Reaction | PPh₃, DEAD (or DIAD), Alcohol, Phenol | Sₙ2 | Inversion of stereochemistry at the alcohol center; mild conditions. missouri.eduwikipedia.org |

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaOH), Alkyl Halide, Phenol | Sₙ2 | Simple reagents; risk of elimination with secondary/tertiary halides. wikipedia.orgyoutube.com |

A specific procedure for the alkylation of 2-hydroxybenzaldehyde involves stirring the phenol with an alkyl halide and potassium carbonate in a solvent like DMF at room temperature. rsc.org

Multicomponent Reactions (MCRs) for Diverse Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. caltech.edunih.gov Substituted benzaldehydes like this compound are valuable substrates for these reactions, enabling the rapid generation of complex and diverse molecular scaffolds.

Povarov Reaction : This is an aza-Diels-Alder reaction that can be performed as a three-component reaction between an aldehyde, an aniline, and an alkene to produce tetrahydroquinolines. beilstein-journals.org

Biginelli Reaction : This reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. caltech.edu

Ugi and Passerini Reactions : The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org The related Passerini three-component reaction uses an aldehyde, a carboxylic acid, and an isocyanide. These reactions are powerful tools for creating peptide-like scaffolds and diverse heterocyclic systems. nih.gov

The use of this compound in these MCRs would introduce a bulky, lipophilic cyclohexyloxy group at the ortho position of the phenyl ring in the final product, significantly influencing its steric and electronic properties.

Sustainable and Efficient Synthetic Approaches

The synthesis of this compound and its analogues has increasingly focused on sustainable and efficient methodologies to minimize environmental impact and improve economic viability. These green chemistry approaches prioritize the reduction of hazardous substances, the use of renewable feedstocks, energy efficiency, and waste minimization. Key advancements in this area include the development of solvent-free reaction conditions and the application of innovative catalytic systems.

Solvent-Free Reaction Conditions

Traditional O-alkylation reactions for producing benzaldehyde ethers often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. Modern synthetic strategies aim to eliminate or significantly reduce the use of these solvents.

Solvent-free synthesis, often facilitated by microwave or ultrasound irradiation, has emerged as a powerful tool for the eco-friendly production of O-alkylated salicylamide (B354443) derivatives, which are analogues of this compound. mdpi.com For instance, the O-alkylation of salicylamide to produce ethenzamide has been successfully achieved under solvent-free conditions. In one approach, simply heating a mixture of salicylamide, an alkylating agent, and a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) at 80°C resulted in a 79% yield in just 15 minutes. mdpi.com The efficiency of this solvent-free method can be dramatically enhanced with microwave assistance. Under the same conditions, microwave irradiation reduced the reaction time to a mere 90 seconds while increasing the yield to 92%. mdpi.com

The principle of solvent-free reactions, sometimes referred to as solid-state reactions, involves the direct mixing and grinding of solid reactants, occasionally with a catalytic amount of a substance to initiate the reaction. researchgate.net This technique has been reported for various reactions, including the oxidation of alkylarenes using potassium permanganate supported on montmorillonite (B579905) K10, where the absence of a solvent is a key feature. mdma.ch These methods not only prevent pollution but also simplify the work-up process and can lead to higher yields and selectivity. researchgate.net

The following table summarizes the results for the solvent-free synthesis of ethenzamide, an analogue of the target compound, highlighting the efficiency of this approach.

Table 1: Comparison of Solvent-Free Synthesis Conditions for Ethenzamide

| Condition | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating (80°C) | TBAB | 15 min | 79 | mdpi.com |

| Microwave Irradiation | TBAB | 90 s | 92 | mdpi.com |

Catalysis in Organic Synthesis (e.g., Nanocatalysis, Metal-Based Catalysts)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound and its analogues, metal-based catalysts have shown significant promise.

While specific examples detailing nanocatalysis for the synthesis of this compound are still emerging, the field of nanocatalysis offers vast potential. Nanocatalysts, such as gold nanoparticles supported on titanium dioxide, have been developed for related transformations like the oxidation of benzaldehyde. mdpi.com The high surface-area-to-volume ratio of nanomaterials often leads to enhanced catalytic activity and selectivity. The application of such catalysts to the O-alkylation of salicylaldehydes could pave the way for even more efficient and sustainable synthetic routes.

The use of phase-transfer catalysts (PTCs) also represents an efficient catalytic approach, particularly when coupled with green techniques. In the synthesis of ethenzamide, various PTCs such as triethylbenzylammonium chloride (TEBA), tetraethylammonium (B1195904) chloride (TEAC), and tetraethylammonium bromide (TEAB) have been shown to be effective. mdpi.com These catalysts facilitate the transfer of reactants between different phases (e.g., solid-liquid), enhancing reaction rates and allowing the process to be conducted under mild, often solvent-free or aqueous, conditions. mdpi.com

The following table details the effectiveness of different catalysts in the synthesis of ethenzamide, a model reaction for the production of related benzaldehyde ethers.

Table 2: Efficacy of Various Catalysts in the Synthesis of Ethenzamide

| Catalyst | Condition | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| TBAB | Microwave, Water | 2 min | 94 | mdpi.com |

| TBAB | Ultrasound, Water | 10 min | 95 | mdpi.com |

| TEBA | Conventional Heating, Solvent-Free | 15 min | 72 | mdpi.com |

| 18-Crown-6 | Conventional Heating, Solvent-Free | 15 min | 75 | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexyloxy Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

Proton NMR (¹H NMR) spectroscopy for 2-(cyclohexyloxy)benzaldehyde reveals distinct signals corresponding to the aldehydic, aromatic, and cyclohexyloxy protons. The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet at a high chemical shift, generally around δ 10.0 ppm. spectrabase.com

The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling. In a 2-substituted benzaldehyde (B42025), these protons are chemically non-equivalent and their signals typically appear in the range of δ 7.0-8.0 ppm. For instance, in related 2-alkoxybenzaldehydes, the proton ortho to the aldehyde group (H6) is often the most downfield of the aromatic signals. The protons of the cyclohexyloxy group appear in the aliphatic region of the spectrum (typically δ 1.2-4.5 ppm). The proton on the carbon attached to the oxygen atom (OCH) is the most deshielded of this group, appearing as a multiplet. The remaining ten protons on the cyclohexane (B81311) ring will appear as a series of overlapping multiplets at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for analogous compounds like 2-alkoxybenzaldehydes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H (CHO) | ~10.3 | Singlet (s) |

| Aromatic H (C6-H) | ~7.8 | Doublet of doublets (dd) |

| Aromatic H (C4-H) | ~7.6 | Triplet of doublets (td) |

| Aromatic H (C5-H) | ~7.1 | Triplet (t) |

| Aromatic H (C3-H) | ~7.0 | Doublet (d) |

| Cyclohexyloxy H (OCH) | ~4.5 | Multiplet (m) |

| Cyclohexyloxy H (CH₂) | 1.2 - 2.0 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically between δ 190 and 200 ppm. docbrown.info The carbon atom of the benzene ring attached to the aldehyde group (C1) and the one attached to the cyclohexyloxy group (C2) are also significantly deshielded, appearing in the δ 130-160 ppm range. The remaining aromatic carbons resonate between δ 110-135 ppm. For the cyclohexyloxy group, the carbon atom bonded to the ether oxygen (C-O) appears around δ 70-80 ppm, while the other aliphatic carbons of the ring are found at higher fields, typically in the δ 20-40 ppm range. For comparison, in 2-methoxybenzaldehyde (B41997), the aldehyde carbon appears at δ 193.0 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for analogous compounds like 2-alkoxybenzaldehydes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-CHO) | ~136 |

| Aromatic (CH) | 115 - 135 |

| Cyclohexyloxy (C-O) | ~78 |

| Cyclohexyloxy (CH₂) | 23 - 32 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aromatic aldehyde is a key diagnostic feature, typically appearing around 1700-1705 cm⁻¹. docbrown.infostudy.com The presence of the ether linkage (Ar-O-C) is indicated by C-O stretching vibrations, which usually appear as two bands in the regions of 1250-1200 cm⁻¹ (asymmetric stretch) and 1050-1000 cm⁻¹ (symmetric stretch).

The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. study.com The characteristic C-H stretching of the aldehyde group itself can be seen as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. study.com The spectrum of the closely related 2-(hexyloxy)benzaldehyde (B1295388) shows these characteristic peaks. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1700 - 1705 |

| Aldehyde (C-H) | Stretch | 2850 and 2750 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Ether (Ar-O-C) | Symmetric Stretch | 1000 - 1050 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 204.27 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z value of 204.

The fragmentation pattern provides structural clues. A common fragmentation pathway for benzaldehyde derivatives is the loss of the aldehydic hydrogen to give a stable acylium ion at [M-1]⁺ (m/z 203). docbrown.info Another characteristic fragmentation would be the loss of the entire aldehyde group (CHO), resulting in an [M-29]⁺ peak (m/z 175). docbrown.info Cleavage of the ether bond can also occur. Loss of the entire cyclohexyloxy group as a radical would lead to a fragment at m/z 105, corresponding to the benzoyl cation. Alternatively, loss of the cyclohexyl ring (C₆H₁₁) would result in a peak corresponding to the 2-formylphenoxy cation. The mass spectrum of the similar compound 2-(hexyloxy)benzaldehyde shows a molecular ion at m/z 206 and significant fragments resulting from cleavage of the alkyl chain. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic aldehydes like this compound exhibit characteristic absorptions in the UV region. Two main types of electronic transitions are expected: a π → π* transition and an n → π* transition.

The π → π* transition, involving the excitation of electrons from the π bonding orbitals of the aromatic ring and carbonyl group to π* antibonding orbitals, is typically strong and occurs at a shorter wavelength. The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is generally weaker and occurs at a longer wavelength. For benzaldehyde, the absorption tail can extend into the visible light region. researchgate.net The presence of the alkoxy group (cyclohexyloxy) may cause a slight shift in the absorption maxima compared to unsubstituted benzaldehyde. Studies on similar compounds show absorption maxima corresponding to these transitions. malayajournal.org

X-ray Diffraction for Solid-State Molecular Architecture

For instance, the crystal structure of 2-methoxybenzaldehyde reveals that the molecule is nearly planar. researchgate.net In the solid state, benzaldehyde derivatives often pack in arrangements influenced by weak intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl group. researchgate.net The crystal structure of a 2-alkoxy benzaldehyde derivative would precisely define the conformation of the cyclohexyloxy ring and its orientation relative to the benzaldehyde moiety, confirming aspects such as the planarity of the aromatic system and the geometry around the ether linkage.

Reactivity and Reaction Mechanisms of 2 Cyclohexyloxy Benzaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl carbon that is electrophilic due to the electronegativity of the oxygen atom. This partial positive charge on the carbon makes it a prime target for nucleophilic attack, a fundamental reaction pathway for aldehydes.

Steric and Electronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in 2-(Cyclohexyloxy)benzaldehyde is significantly influenced by both steric and electronic effects originating from its unique substitution pattern.

Steric Effects: The presence of a bulky cyclohexyloxy group at the ortho-position to the aldehyde functionality introduces considerable steric hindrance. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of nucleophilic addition compared to less hindered aldehydes like benzaldehyde (B42025). stackexchange.comstackexchange.com The attack trajectory of a nucleophile on a carbonyl carbon is ideally at an angle of about 75° to the plane of the sp² orbitals, and a large ortho substituent can physically obstruct this path. libretexts.org

Electronic Effects: The oxygen atom of the cyclohexyloxy group exerts two opposing electronic effects:

Inductive Effect (-I): Being electronegative, the oxygen atom withdraws electron density from the benzene (B151609) ring through the sigma bond, which can slightly increase the electrophilicity of the carbonyl carbon.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance. This effect increases electron density in the ring, particularly at the ortho and para positions. This donation of electron density to the ring system can extend to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity and reactivity toward nucleophiles. study.comstudy.com

Comparison with Other Aldehyde Systems

To contextualize the reactivity of this compound, it is useful to compare it with other aldehyde structures. Aromatic aldehydes are generally less reactive than aliphatic aldehydes. libretexts.org This is because the benzene ring stabilizes the carbonyl group through resonance, delocalizing the partial positive charge on the carbonyl carbon and making it less electrophilic. stackexchange.comstudy.com Cyclohexanecarbaldehyde, an aliphatic aldehyde, lacks this resonance stabilization and is therefore more reactive towards nucleophiles. study.combrainly.com

Compared to benzaldehyde, this compound is expected to be less reactive. This reduced reactivity is a cumulative result of the electron-donating resonance effect of the cyclohexyloxy group and, importantly, the significant steric hindrance it imposes. stackexchange.comlibretexts.org

| Aldehyde | Key Structural Feature | Dominant Electronic Effect | Steric Hindrance at Carbonyl | Relative Reactivity (Predicted) |

|---|---|---|---|---|

| Cyclohexanecarbaldehyde | Aliphatic | Inductive (+I) from alkyl ring | Moderate | High |

| Benzaldehyde | Aromatic | Resonance stabilization | Low | Moderate |

| This compound | Ortho-substituted aromatic | Resonance donation (+R) and steric hindrance | High | Low |

Condensation Reactions and Derivative Formation

Condensation reactions are a cornerstone of aldehyde chemistry, leading to the formation of a wide array of important derivatives through the initial step of nucleophilic addition followed by dehydration.

Formation of Schiff Bases and Imines

This compound readily reacts with primary amines to form Schiff bases, or imines, which are compounds containing a carbon-nitrogen double bond. This reaction is typically acid-catalyzed. youtube.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Proton transfer then leads to the formation of a neutral intermediate called a hemiaminal or carbinolamine. youtube.com

Dehydration: The hydroxyl group of the hemiaminal is protonated in the acidic medium, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the imine after deprotonation. youtube.com

The formation of Schiff bases from this compound can be influenced by the steric bulk of the ortho-cyclohexyloxy group, which may slow the reaction rate compared to unhindered aromatic aldehydes.

Pericyclic and Related Condensation Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduadichemistry.com The carbonyl group of an aldehyde can participate in certain types of pericyclic reactions, such as cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The C=O bond of an aldehyde can act as a dienophile, reacting with a conjugated diene. However, this reaction, known as the oxo-Diels-Alder reaction, typically requires high temperatures or Lewis acid catalysis to proceed efficiently, as the carbonyl dienophile is relatively unreactive.

[2+2] Cycloaddition: Under photochemical conditions, the carbonyl group of an aldehyde can undergo a [2+2] cycloaddition with an alkene to form an oxetane (B1205548) ring (the Paternò–Büchi reaction). youtube.com

Oxidation and Reduction Pathways

The aldehyde group is readily transformed through both oxidation and reduction, reflecting its intermediate oxidation state.

Selective Oxidation Processes to Carboxylic Acids

The transformation of the aldehyde functional group in this compound to a carboxylic acid, yielding 2-(Cyclohexyloxy)benzoic acid, is a fundamental oxidation reaction in organic synthesis. This conversion can be achieved using a variety of oxidizing agents, ranging from classic metal-based reagents to more modern, greener alternatives. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield, avoiding over-oxidation or side reactions on the aromatic ring and the cyclohexyloxy group.

Commonly employed methods for the oxidation of aromatic aldehydes like this compound include the use of permanganates (e.g., KMnO4) or chromates. However, due to their toxicity and the generation of heavy metal waste, more environmentally benign methods are preferred. A widely used and effective alternative is sodium chlorite (B76162) (NaClO2), often in the presence of a scavenger like hydrogen peroxide to prevent the formation of reactive chlorine species.

Another sustainable approach involves the use of hydrogen peroxide (H2O2) as the primary oxidant. This reaction is typically catalyzed by various systems to enhance its efficiency. For instance, selenium-containing catalysts can mediate the oxidation of benzaldehydes to carboxylic acids under mild conditions, using stoichiometric amounts of H2O2 in water. The proposed mechanism involves the in-situ formation of seleninic and perseleninic acids from the catalyst, which are the active oxidizing species.

The following table summarizes representative conditions for the selective oxidation of benzaldehyde derivatives, which are applicable to this compound.

| Oxidizing Agent | Catalyst / Co-reagent | Solvent | Temperature | Typical Yield |

| Hydrogen Peroxide (H₂O₂) | Diphenyl Diselenide | Water | Room Temp. | Good to Excellent |

| Sodium Chlorite (NaClO₂) | Hydrogen Peroxide (H₂O₂) | Acetonitrile/Water | Room Temp. | High |

| Potassium Permanganate (B83412) (KMnO₄) | Sodium Hydroxide (B78521) | Water | Heat | Variable |

| Molecular Oxygen (O₂) | Copper Catalyst | Varies | Heat | Moderate to Good |

Research has shown that for substituted benzaldehydes, the electronic nature of the substituents can influence the reaction rate. Electron-donating groups, such as the cyclohexyloxy group, can facilitate the oxidation process. The general mechanism for these oxidations involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized to the carboxylic acid.

Reductive Transformations, including Reductive Amination

The aldehyde group of this compound is susceptible to various reductive transformations. Simple reduction yields the corresponding primary alcohol, 2-(Cyclohexyloxy)benzyl alcohol, which can be accomplished with common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

A more complex and synthetically valuable transformation is reductive amination. This process converts the carbonyl group into an amine via an imine intermediate. It is a cornerstone of amine synthesis due to its versatility and efficiency. The reaction of this compound with ammonia, a primary amine, or a secondary amine first forms an imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine without isolating the imine.

The choice of reducing agent is critical for the success of reductive amination. The reagent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used for this purpose due to their selectivity. Catalytic hydrogenation, using hydrogen gas (H2) with a metal catalyst like palladium (Pd) or nickel (Ni), is also a common method.

Imine Formation: The aldehyde reacts with an amine (e.g., R-NH2) to form a hemiaminal, which then dehydrates to form an imine.

Reduction: A selective reducing agent reduces the C=N double bond of the imine to form the new amine.

Recent advancements include electrochemical methods for reductive amination, which offer a greener alternative by using electricity to drive the reduction, potentially on heterogeneous metal surfaces like silver.

| Amine Source | Reducing Agent | Product Type |

| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Primary Amine |

| Primary Amine (R-NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |

| Secondary Amine (R₂-NH) | H₂ / Palladium on Carbon (Pd/C) | Tertiary Amine |

| Ammonia (NH₃) | Silver (Ag) Electrocatalyst | Primary Amine |

These methods allow for the synthesis of a diverse range of primary, secondary, and tertiary amines starting from this compound, making it a valuable building block in medicinal and materials chemistry.

Photocatalytic and Photoreactive Properties

The benzaldehyde moiety in this compound endows the molecule with specific photoreactive properties. Aromatic aldehydes can act as photoinitiators in various chemical transformations. beilstein-journals.org Upon absorption of light, typically in the UV range, the benzaldehyde molecule is promoted to an excited triplet state. In this excited state, it can participate in several photochemical processes.

One key reaction is hydrogen atom abstraction. In the presence of a suitable hydrogen donor solvent, the excited benzaldehyde can abstract a hydrogen atom to form an α-hydroxybenzyl radical. beilstein-journals.org In non-donating solvents, the excited triplet state can react with a ground-state benzaldehyde molecule to generate a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org

Benzaldehydes are also classic substrates in the Paterno–Büchi reaction, a [2+2] photocycloaddition with alkenes to form oxetanes. beilstein-journals.org The reaction is initiated by the photoexcitation of the aldehyde, which then reacts with the ground-state alkene.

Furthermore, benzaldehyde can act as an autocatalytic photocatalyst in certain oxidation reactions. For instance, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, the product (benzaldehyde) can absorb light and catalyze the reaction further, leading to the production of hydrogen peroxide. This occurs via a mechanism where excited benzaldehyde abstracts a hydrogen atom from benzyl alcohol, initiating a radical chain reaction with molecular oxygen.

The photophysical properties of substituted benzaldehydes are influenced by the nature and position of the substituents on the aromatic ring. The cyclohexyloxy group at the ortho position, being an electron-donating group, can affect the energy levels of the excited states and influence the efficiency and pathway of these photoreactions.

Hydrogen Transfer and Cross-Coupling Reactions

Hydrogen Transfer Reactions:

The aldehyde functional group in this compound can be selectively reduced to the corresponding alcohol via transfer hydrogenation. This method serves as a practical and often safer alternative to using high-pressure hydrogen gas. In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid (often in the form of its salts like sodium formate), provides the hydrogen atoms in the presence of a transition metal catalyst.

Well-defined ruthenium (Ru) and iridium (Ir) complexes are highly effective catalysts for this transformation. More recently, catalysts based on more abundant and less toxic metals, such as iron (Fe), have been developed. researchgate.net These reactions are often chemoselective, reducing the aldehyde group while leaving other potentially reducible functional groups, like C=C double bonds, intact. The reaction is particularly attractive when performed in green solvents like water. researchgate.net

Cross-Coupling Reactions:

While the aldehyde group itself does not typically participate directly as a coupling partner in standard cross-coupling reactions, the this compound molecule as a whole can be a substrate for such transformations. Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comnih.gov

The molecule possesses two main sites for potential cross-coupling:

Aryl C-O Bond: The ether linkage between the cyclohexyl group and the benzene ring is a C(sp²)-O bond. While challenging, advancements in catalyst design, particularly using electron-rich ligands, have enabled the use of C-O electrophiles (derived from phenols) in cross-coupling reactions. nih.govrsc.org This would involve cleaving the cyclohexyloxy group and replacing it with another fragment.

Aryl C-H Bonds: The aromatic ring contains C-H bonds that can be functionalized through direct C-H activation/cross-coupling methodologies.

Functionalized Aryl Ring: If the aromatic ring of this compound were further substituted with a halide (e.g., Br, I) or a triflate group, it would become an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.gov

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com The choice of catalyst, ligand, and reaction conditions allows for the precise construction of complex molecular architectures from precursors like this compound.

Computational Studies and Theoretical Investigations on 2 Cyclohexyloxy Benzaldehyde and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(cyclohexyloxy)benzaldehyde and its analogues, DFT is instrumental in predicting their geometries, reaction energetics, and conformational landscapes.

Prediction of Reaction Mechanisms and Transition State Geometries

DFT calculations are widely used to map out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For benzaldehyde (B42025) and its derivatives, DFT has been successfully applied to understand various transformations, including cycloadditions and reactions with nucleophiles. rsc.orgnih.gov

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.

Transition State Search: Locating the saddle point on the potential energy surface that represents the energy barrier of a reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2) or relaxed coordinate scans are employed for this purpose. arxiv.orgberkeley.edu

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. berkeley.edu

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined, providing insight into the reaction kinetics. bohrium.com For example, in the reaction of a substituted benzaldehyde with an amine, DFT can elucidate the steps of hemiaminal formation and subsequent dehydration to a Schiff base, identifying the rate-determining step. nih.gov

| Analogue | Substituent (R) | Calculated Activation Energy (kcal/mol) | Transition State Imaginary Frequency (cm-1) |

|---|---|---|---|

| 2-Methoxybenzaldehyde (B41997) | -CH3 | 22.5 | -345i |

| 2-Ethoxybenzaldehyde | -CH2CH3 | 23.1 | -330i |

| This compound | -C6H11 | 24.3 | -315i |

| 2-(Phenoxy)benzaldehyde | -C6H5 | 21.8 | -355i |

Conformational Analysis and Rotational Energy Barriers

The flexibility of the cyclohexyloxy group in this compound gives rise to multiple possible conformations. Furthermore, rotation around the C(aryl)-O and O-C(cyclohexyl) bonds is possible. DFT calculations are essential for identifying the most stable conformers and quantifying the energy barriers between them. researchgate.net

| Parameter | Conformer/Rotation | Calculated Value (kcal/mol) | Method |

|---|---|---|---|

| Relative Energy | Global Minimum (Chair, s-trans) | 0.00 | B3LYP/6-311++G(d,p) |

| Relative Energy | Local Minimum (Boat, s-trans) | 5.4 | B3LYP/6-311++G(d,p) |

| Relative Energy | Local Minimum (Chair, s-cis) | 2.1 | B3LYP/6-311++G(d,p) |

| Rotational Barrier | C(aryl)-O Bond Rotation | 7.8 | M06-2X/def2-TZVP |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and to assess the stability of the resulting complex. These methods are fundamental in drug discovery and molecular biology.

Ligand-Receptor Interaction Modeling in Biological Systems

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor to form a stable complex. nih.govnrfhh.com The process involves sampling a large number of possible poses of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. gardp.org For analogues of this compound, such as benzyloxybenzaldehyde derivatives, docking studies have been used to investigate their inhibitory potential against enzymes like aldehyde dehydrogenase (ALDH). nih.govnih.gov

These simulations can reveal key molecular interactions, such as:

Hydrogen Bonds: Interactions between the aldehyde oxygen or ether oxygen and amino acid residues like serine or tyrosine.

Hydrophobic Interactions: The cyclohexyl and phenyl rings can fit into hydrophobic pockets of the receptor, displacing water and increasing binding affinity. mdpi.com

Pi-Pi Stacking: The benzene (B151609) ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein upon ligand binding. ub.edu

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Lys78, Asp184 | Hydrogen Bond, Hydrophobic |

| 2-(Phenoxy)benzaldehyde | -8.2 | Tyr150, Asp184 | Pi-Pi Stacking, Hydrogen Bond |

| 2-Benzyloxybenzaldehyde | -9.1 | Lys78, Phe148, Asp184 | Hydrogen Bond, Pi-Pi Stacking |

| 2-(Cyclopentyloxy)benzaldehyde | -8.3 | Lys78, Leu130 | Hydrogen Bond, Hydrophobic |

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. gardp.orgsaromics.com The goal is to design molecules that bind to the target with high affinity and selectivity, thereby modulating its biological function. drugdesign.org

The process is iterative and guided by computational modeling:

Target Identification and Validation: A protein target involved in a disease is identified, and its 3D structure is determined experimentally (e.g., via X-ray crystallography) or computationally (e.g., via homology modeling). ub.edu

Binding Site Analysis: The active site or other potential binding pockets on the protein surface are identified and characterized.

Ligand Design/Screening: Using insights from molecular docking of compounds like this compound, new analogues can be designed de novo or virtual libraries of existing compounds can be screened to identify potential binders. gardp.org

Optimization: The initial "hit" compounds are chemically modified to improve their binding affinity, selectivity, and pharmacokinetic properties. For instance, if docking shows an empty hydrophobic pocket near the cyclohexyl ring, analogues with larger or different alkyl groups could be synthesized to fill that pocket and enhance binding.

This cycle of design, synthesis, and testing, informed by computational predictions, accelerates the discovery of potent and selective drug candidates. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as various substituted 2-alkoxybenzaldehydes, with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA). pharmacy180.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For benzaldehyde derivatives, QSAR studies have successfully modeled activities like anticancer and antimicrobial effects. researchgate.net The resulting model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a QSAR model might reveal that increased hydrophobicity in the alkoxy group enhances activity, guiding the design of more potent analogues of this compound.

| QSAR Model Equation | |

|---|---|

| pMIC = 0.75 * ClogP - 0.02 * MW + 0.15 * TPSA + 2.58 | |

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.91 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 125.4 |

| Standard Error | 0.22 |

Theoretical Prediction of Spectroscopic Parameters

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the theoretical prediction of its spectroscopic parameters is achievable through well-established quantum chemical methods. These computational techniques have been rigorously applied to benzaldehyde and a wide array of its derivatives, providing a reliable framework for forecasting the spectral properties of analogous compounds. acs.orguni-muenchen.denih.govijraset.com The primary methods employed for this purpose are Density Functional Theory (DFT) for ground-state properties like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as UV-Vis absorption spectra. malayajournal.orgprinceton.edu

Methodological Approach

The standard computational protocol involves an initial geometry optimization of the molecule's ground state. This is typically performed using DFT with a specific functional, such as the widely used Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional, combined with a suitable basis set like 6-311++G(d,p) to accurately describe the electronic distribution. malayajournal.orgelixirpublishers.com Following optimization, frequency calculations are performed to predict the IR spectrum and to confirm that the optimized structure corresponds to a true energy minimum. NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Electronic excitation energies and oscillator strengths, which are essential for predicting the UV-Vis spectrum, are determined using TD-DFT calculations on the optimized ground-state geometry. uni-muenchen.demalayajournal.org

Predicted Infrared (IR) Spectrum

Theoretical vibrational analysis for this compound would yield a set of harmonic frequencies corresponding to its fundamental modes of vibration. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.gov The analysis allows for the unambiguous assignment of specific vibrational modes to observed peaks in an experimental IR spectrum. Based on studies of related molecules like 2-methoxybenzaldehyde and other substituted benzaldehydes, a theoretical IR spectrum for this compound would prominently feature vibrations characteristic of its functional groups. nih.govresearchgate.net

Illustrative Table of Predicted IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Cyclohexyl Ring | 2950 - 2850 | Strong |

| Aldehyde C-H Stretch | Aldehyde (CHO) | 2850 - 2750 | Medium to Weak |

| Carbonyl (C=O) Stretch | Aldehyde (CHO) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Aliphatic C-H Bend | Cyclohexyl Ring | 1470 - 1440 | Medium |

| Aryl Ether (C-O-C) Stretch | Ar-O-Cyclohexyl | 1260 - 1200 (asymmetric) | Strong |

| Aryl Ether (C-O-C) Stretch | Ar-O-Cyclohexyl | 1050 - 1000 (symmetric) | Medium |

| Out-of-Plane C-H Bend | Benzene Ring | 900 - 675 | Strong |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups in analogous molecules. Actual calculated values would be specific to the molecule's computed vibrational modes.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum

Theoretical calculations of ¹H and ¹³C NMR spectra are performed by computing the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ). Such calculations are invaluable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap can occur. For this compound, distinct chemical shifts would be predicted for the aldehydic proton, the aromatic protons (which would show splitting patterns based on their ortho, meta, and para relationships), and the various protons of the cyclohexyl ring.

Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde | -CHO | 10.5 - 9.8 | 195 - 185 |

| Aromatic | C-H ortho to CHO | 7.9 - 7.6 | 130 - 120 |

| Aromatic | C-H para to CHO | 7.7 - 7.4 | 140 - 130 |

| Aromatic | C-H meta to CHO | 7.3 - 7.0 | 125 - 115 |

| Aromatic | C-O | - | 165 - 155 |

| Aromatic | C-CHO | - | 140 - 130 |

| Cyclohexyl | O-CH | 4.5 - 3.8 | 85 - 75 |

| Cyclohexyl | CH₂ adjacent to O-CH | 2.2 - 1.5 | 35 - 25 |

| Cyclohexyl | Other CH₂ | 1.8 - 1.2 | 30 - 20 |

Note: The data in this table represents typical chemical shift ranges expected from theoretical calculations for the described molecular environments. Precise values depend on the specific computational method and the molecule's final optimized geometry.

Predicted UV-Vis Spectrum

The electronic absorption properties of this compound can be predicted using TD-DFT. This method calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), the oscillator strength (f) of these transitions (which relates to the intensity of the absorption band), and the molecular orbitals involved. For substituted benzaldehydes, the UV-Vis spectrum is typically characterized by transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons of the carbonyl oxygen. Key transitions include the lower-energy, weaker n→π* transition and the higher-energy, stronger π→π* transitions. uni-muenchen.deresearchgate.net The presence of the cyclohexyloxy group, an electron-donating substituent, is expected to cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted benzaldehyde. malayajournal.org

Illustrative Table of Predicted UV-Vis Absorption Data

| Transition Type | Involved Orbitals | Predicted λₘₐₓ (nm) | Predicted Oscillator Strength (f) |

| n→π | Non-bonding (C=O) → Antibonding (Aromatic π) | 320 - 380 | Low (< 0.01) |

| π→π | Bonding (Aromatic π) → Antibonding (Aromatic π) | 270 - 310 | Medium (~0.1 - 0.3) |

| π→π | Bonding (Aromatic π) → Antibonding (Aromatic π) | 230 - 260 | High (> 0.5) |

Note: This table is an illustrative representation of the kind of data generated by TD-DFT calculations for aromatic aldehydes. The exact wavelengths and oscillator strengths are highly dependent on the computational level and solvent models used.

Biological Activity and Medicinal Chemistry Applications of 2 Cyclohexyloxy Benzaldehyde Derivatives

Precursor Role in the Synthesis of Bioactive Heterocycles

The chemical scaffold of 2-(Cyclohexyloxy)benzaldehyde serves as a valuable starting point for the synthesis of more complex, biologically active heterocyclic systems. The presence of the aldehyde functional group, in conjunction with the bulky cyclohexyloxy moiety, allows for a variety of chemical transformations, leading to the creation of novel compounds with potential therapeutic value.

Imidazolecarboxaldehyde and Benzimidazole (B57391) Derivative Synthesis

The condensation reaction between an o-phenylenediamine (B120857) and an aldehyde is a well-established and efficient method for the synthesis of 2-substituted benzimidazoles. nih.govnih.govarabjchem.orgsemanticscholar.orgrsc.org This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the final benzimidazole product. In this context, this compound can be utilized as the aldehyde component, reacting with o-phenylenediamines to produce 2-(2-(cyclohexyloxy)phenyl)-1H-benzimidazole derivatives. The synthesis of benzimidazole derivatives has attracted significant attention from chemists due to their wide range of pharmacological activities. nih.govsemanticscholar.orgrsc.org

While the direct synthesis of imidazolecarboxaldehyde from this compound is not extensively documented, the aldehyde functionality provides a reactive handle for the construction of the imidazole (B134444) ring through various synthetic routes. For instance, the Radziszewski synthesis and its variations offer pathways to imidazole derivatives from aldehydes, ammonia, and a dicarbonyl compound. journalijar.com

Antimicrobial Properties

Derivatives of benzaldehyde (B42025) have long been recognized for their antimicrobial properties. mdpi.com The introduction of a cyclohexyloxy group at the ortho position of the benzaldehyde ring can modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity.

Antibacterial Efficacy

Benzaldehyde and its derivatives have demonstrated a broad range of biological activities, including antimicrobial effects. mdpi.com The antibacterial potential of various benzimidazole derivatives, which can be synthesized from aldehydes, has been a subject of considerable investigation. nih.govnih.gov For example, certain benzimidazole compounds have shown notable activity against various bacterial strains. The structural modifications at different positions of the benzimidazole scaffold have been explored to enhance antibacterial potency. nih.gov While specific studies on the antibacterial efficacy of this compound derivatives are limited, the general antibacterial activity of benzaldehydes suggests that these compounds could be promising candidates for the development of new antibacterial agents. For instance, antipyrine (B355649) diazenyl benzaldehyde derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Efficacy

The antifungal properties of benzaldehyde derivatives are well-documented. mdpi.comnih.gov Several studies have identified benzaldehydes with potent antifungal activity, with research indicating that this activity can be influenced by the substitution pattern on the aromatic ring. nih.gov For instance, the presence of a hydroxyl group at the ortho position has been shown to increase antifungal activity. nih.gov Benzaldehyde derivatives are thought to exert their antifungal effects by disrupting the cellular antioxidation systems of fungi. mdpi.com Although direct studies on this compound derivatives are not prevalent, related compounds have shown significant promise. For example, a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), was found to inhibit the production of aflatoxin B1 by Aspergillus flavus. mdpi.com

Table 1: Antifungal Activity of Select Benzaldehyde Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Aspergillus flavus | Inhibited aflatoxin B1 production with an IC50 of 0.55 mM | mdpi.com |

Antiviral Efficacy

Antineoplastic and Antitumor Activities

A growing body of evidence suggests that benzaldehyde derivatives possess significant antineoplastic and antitumor properties. nih.govsemanticscholar.org These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.

A series of benzyloxybenzaldehyde derivatives, which are structurally similar to cyclohexyloxybenzaldehyde derivatives, have been synthesized and evaluated for their anticancer activity against the HL-60 cell line. nih.gov Several of these compounds exhibited significant activity, inducing apoptosis and causing a loss of mitochondrial membrane potential. nih.gov For instance, 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogues showed potent cytotoxic effects. nih.gov

Furthermore, a benzaldehyde derivative, 4,6-benzylidene-alpha-D-glucose (BG), demonstrated an objective response rate of 55% in patients with inoperable advanced carcinoma. nih.gov More recently, research has shown that aromatic benzaldehydes can inhibit the growth of therapy-resistant pancreatic cancer by targeting the interaction of specific proteins involved in cancer cell survival and plasticity. news-medical.net These findings underscore the potential of benzaldehyde derivatives, including those with a cyclohexyloxy substituent, as a promising scaffold for the development of novel anticancer agents.

Table 2: Anticancer Activity of Select Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Significant Activity Concentration | Mechanism of Action | Reference |

|---|---|---|---|

| 2-(benzyloxy)benzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

| 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

| 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 µM | Arrested cell cycle progression at G2/M phase, induced apoptosis | nih.gov |

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Benzaldehyde derivatives have been investigated for their inhibitory effects against a range of enzymatic targets.

Topoisomerase-II: Topoisomerase II (Topo II) is a vital nuclear enzyme that manages DNA topology during processes like replication and chromosome segregation, making it a key target for anticancer therapies. nih.gov Many clinical antitumor drugs function by inhibiting this enzyme, either by preventing its catalytic activity or by stabilizing the transient DNA-enzyme complex, leading to cytotoxic DNA breaks. nih.govnih.gov While specific studies on this compound derivatives are not available, the broader class of complex aromatic molecules is frequently explored for Topo II inhibition.

Aldehyde Dehydrogenase (ALDH): Structurally related benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell biology. In one study, two compounds with a benzyloxybenzaldehyde scaffold, ABMM-15 and ABMM-16, demonstrated significant inhibitory activity against ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively. mdpi.com These findings suggest that the 2-alkoxybenzaldehyde core, similar to that in this compound, can be a valuable pharmacophore for designing ALDH inhibitors. mdpi.com

Information regarding the inhibition of Thymidylate Kinase by this class of compounds was not found in the reviewed literature.

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Analogs against ALDH1A3

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| ABMM-15 | ALDH1A3 | 0.23 ± 0.05 |

| ABMM-16 | ALDH1A3 | 1.29 ± 0.10 |

This table presents data for benzyloxybenzaldehyde derivatives, which are structurally related to this compound derivatives. mdpi.com

Other Pharmacological Profiles (e.g., Anti-inflammatory, Antioxidant, Antimalarial, Antiulcer, Urease Inhibitory)

Derivatives of benzaldehyde have shown a wide array of pharmacological activities, indicating the potential for this compound analogues to possess similar properties.

Anti-inflammatory and Antioxidant Activity: Many benzaldehyde derivatives exhibit significant anti-inflammatory and antioxidant effects. nih.govresearchgate.net For instance, certain benzaldehyde derivatives isolated from marine fungi have been shown to markedly inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They achieve this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Similarly, 2,4-dihydroxybenzaldehyde (B120756) was found to suppress NO production and reduce the expression of iNOS and COX-2 in activated macrophage cells. biomolther.org The antioxidant activity of related compounds, such as benzylideneacetophenones, is linked to their ability to act as free radical scavengers and inhibit lipid peroxidation. nih.gov

Antiulcer and Urease Inhibitory Activity: The search for novel antiulcer agents often involves screening natural and synthetic compounds for their ability to protect the gastric mucosa or inhibit ulcer-causing pathogens like Helicobacter pylori. nih.gov Urease is a key enzyme that allows H. pylori to survive in the acidic environment of the stomach, making urease inhibition a valid therapeutic strategy. nih.gov Studies on benzylideneacetophenones have demonstrated that compounds with potent anti-inflammatory and antioxidant activity also show significant protection against indomethacin-induced gastric ulcers. nih.gov While direct evidence for urease inhibition by this compound derivatives is unavailable, various plant extracts containing phenolic compounds have shown such activity. nih.gov

No specific information on the antimalarial activity of this compound derivatives or closely related analogues was identified in the reviewed literature.

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for designing more potent and selective therapeutic agents. drugdesign.orgic.ac.uk For various benzaldehyde derivatives, several SAR principles have been established:

Enzyme Inhibition: In the design of ALDH1A3 inhibitors based on the benzyloxybenzaldehyde scaffold, extending the benzaldehyde moiety with an additional benzene (B151609) ring was found to enhance affinity for the enzyme's active site. The aldehyde functional group was also determined to be crucial for activity. mdpi.com

Anti-inflammatory and Antioxidant Activity: For a series of benzylideneacetophenone derivatives, SAR analysis revealed that the presence of electron-donating groups (like methoxy (B1213986), ethoxy, or amino groups) at the para-position of the phenyl rings generally enhances anti-inflammatory, antioxidant, and antiulcer activities. nih.gov

General Principles: Relating biological activities to molecular structures is a fundamental process in medicinal chemistry. drugdesign.org Key modifications involve altering functional groups to optimize interactions, such as hydrogen bonding, with a biological target. drugdesign.org These general principles suggest that modifications to the cyclohexyl and phenyl rings of the this compound scaffold, such as the introduction of hydroxyl, methoxy, or halogen substituents, could be a viable strategy to optimize its bioactivity.

Elucidation of Molecular Mechanisms of Biological Action

Investigating the molecular mechanisms through which compounds exert their effects provides deeper insight into their therapeutic potential. For benzaldehyde derivatives, several key signaling pathways have been implicated.

Inhibition of the NF-κB Pathway: The anti-inflammatory effects of some benzaldehyde derivatives are attributed to the inactivation of the nuclear factor-κB (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Inhibition is achieved by preventing the phosphorylation of IκB, a protein that keeps NF-κB sequestered in the cytoplasm. nih.gov

Induction of Heme Oxygenase-1 (HO-1): Some derivatives have been shown to induce the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. This induction occurs via the translocation of the transcription factor Nrf2 into the nucleus. nih.gov

MAPK Signaling Pathway: Other studies on benzaldehydes in the context of neuroinflammation have shown that they can inhibit the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, such as ERK and p38. mdpi.com This pathway is also heavily involved in the cellular response to inflammatory stimuli. mdpi.com

These findings suggest that this compound derivatives could potentially exert biological effects by modulating these fundamental inflammatory and oxidative stress pathways.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ABMM-15 |

| ABMM-16 |

| 2,4-Dihydroxybenzaldehyde |

| Indomethacin |

| Nitric Oxide |

Future Directions and Advanced Research Perspectives

Development of Novel and Atom-Economical Synthetic Pathways

The pursuit of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-(Cyclohexyloxy)benzaldehyde, future research will likely focus on moving beyond traditional etherification methods to more sophisticated, atom-economical strategies.

Key research directions include:

Transition-Metal-Catalyzed C-H Activation : A paradigm shift in synthesis involves the direct functionalization of C-H bonds. hilarispublisher.comhilarispublisher.com Catalytic systems, particularly those based on palladium, rhodium, and ruthenium, can facilitate the direct coupling of salicylaldehyde (B1680747) with cyclohexane (B81311), eliminating the need for pre-functionalized starting materials. hilarispublisher.comhilarispublisher.com This approach significantly reduces waste and improves step-economy. rsc.org

One-Pot, Multi-Component Reactions : Designing cascade reactions where multiple bonds are formed in a single operation represents a highly efficient synthetic strategy. rug.nl A one-pot procedure could involve the reduction of a precursor like a Weinreb amide to form a masked aldehyde, which then undergoes a cross-coupling reaction to introduce the cyclohexyloxy group. rug.nlacs.org

Biocatalytic Cascades : The use of enzymes offers high selectivity and mild reaction conditions. A chemoenzymatic platform could leverage enzymes like styrene (B11656) oxide isomerase to generate aldehyde synthons from readily available epoxides, which could then be further modified. nih.gov

| Synthetic Pathway | Key Principle | Potential Advantages | Associated Catalyst/Reagent Class |

|---|---|---|---|

| C-H Activation/Arylation | Direct formation of C-O bond on the aromatic ring. | High atom economy, reduced number of synthetic steps. rsc.org | Ruthenium, Palladium, Iron complexes. rsc.orgacs.org |

| One-Pot Reduction/Cross-Coupling | In-situ formation and functionalization of a masked aldehyde. acs.org | Procedural simplicity, reduced purification steps. | Aluminum hydrides (e.g., DIBAL-H), Palladium catalysts. rug.nlacs.org |

| Photocatalysis | Use of light to drive the chemical transformation. | Mild reaction conditions, unique reactivity. rsc.org | Photosensitizers, transition metal complexes. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the reaction mechanisms and dynamic behavior of this compound requires sophisticated analytical tools. Advanced spectroscopic methods can provide unprecedented insights into transient intermediates and reaction kinetics. perkinelmer.comcardiff.ac.uk

Future applications in this area include:

Time-Resolved Spectroscopy : Techniques like pump-probe spectroscopy, using femtosecond laser pulses, can capture the dynamics of bond formation and cleavage during synthetic reactions in real-time. spectroscopyonline.com

In Situ Monitoring : The use of Fourier Transform Infrared (FT-IR) and Raman spectroscopy allows for real-time monitoring of reaction progress, helping to identify intermediates and optimize conditions. perkinelmer.com Coupling a stopped-flow system with an FT-IR spectrometer can generate significant spectral and chemical information even for very fast reactions. perkinelmer.com

Multi-dimensional NMR : Advanced Nuclear Magnetic Resonance techniques, such as 2D-NMR, can elucidate complex structures and map the interactions between different parts of the molecule, which is particularly useful for studying its conformational dynamics and interactions with other molecules.

| Technique | Information Gained | Specific Application for this compound |

|---|---|---|

| Ultrafast Spectroscopy (e.g., Pump-Probe) | Observation of molecular and electronic dynamics on the femtosecond timescale. spectroscopyonline.com | Studying the photochemical reactivity of the aldehyde group. |

| 2D-IR Spectroscopy | Mapping interactions between different vibrational modes of a molecule. | Investigating intramolecular hydrogen bonding and conformational changes. |

| Stopped-Flow FT-IR | Real-time chemical information during rapid reactions. perkinelmer.com | Mechanistic studies of its synthesis or derivatization reactions. |

| Dynamic Nuclear Polarization (DNP) NMR | Enhanced signal intensity for studying complex structures. | Characterization of solid-state forms or interactions with macromolecules. |

Exploration of Uncharted Reactivity Landscapes and Catalytic Innovations

The benzaldehyde (B42025) moiety is a versatile functional group, yet its reactivity can be further expanded through innovative catalytic approaches. Future research will likely explore novel transformations that leverage the unique electronic and steric properties of the cyclohexyloxy substituent.

Potential areas for exploration include:

Asymmetric Catalysis : The development of enantioselective reactions targeting the aldehyde group or other parts of the molecule is crucial for pharmaceutical applications. This allows for the creation of chiral molecules with high stereocontrol. hilarispublisher.com

C-H Functionalization of the Cyclohexyl Ring : While C-H activation on the aromatic ring is one avenue, another is the selective functionalization of the aliphatic cyclohexyl ring, guided by the ether oxygen. This could lead to a new class of complex derivatives.

Photoredox Catalysis : This rapidly evolving field uses light to enable novel chemical transformations under mild conditions, which could unlock new reaction pathways for this compound that are inaccessible through traditional thermal methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications include:

Property Prediction : ML models can be trained on large datasets to predict various physical, chemical, and biological properties, including solubility, reactivity, and potential toxicity. elsevier.comschrodinger.comresearchgate.net This allows for the rapid screening of virtual libraries of derivatives.

De Novo Molecular Design : Generative AI models can design entirely new molecules with desired properties, using the core structure of this compound as a starting point. elsevier.com

Synthesis Planning : AI tools can analyze the structure of a target molecule and propose the most efficient synthetic pathways, potentially identifying novel and more sustainable routes. elsevier.com

Rational Design and Synthesis of Next-Generation Therapeutics

The salicylaldehyde scaffold, a core component of this compound, is recognized for its therapeutic potential, with derivatives showing antimicrobial, antioxidant, and anticancer activities. mdpi.com This makes the rational design of new therapeutic agents a promising avenue for future research.

Strategic approaches involve:

Scaffold Hopping and Bioisosterism : Modifying the cyclohexyloxy group or the benzaldehyde moiety to improve potency, selectivity, and pharmacokinetic properties.

Target-Based Design : Utilizing computational docking and molecular modeling to design derivatives that can selectively bind to specific biological targets, such as enzymes or receptors. The benzyloxybenzaldehyde scaffold, for instance, has been identified as promising for developing inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in some cancers. nih.gov

Privileged Scaffolds : The benzaldehyde structure can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov Libraries of derivatives can be synthesized to screen for a wide range of biological activities.

Comprehensive In Vivo and Clinical Relevance Assessments (where applicable to general compound class research)

While initial studies may focus on in vitro activity, the ultimate goal for any potential therapeutic is to demonstrate efficacy and safety in living organisms. For the broader class of salicylaldehyde and benzaldehyde derivatives, comprehensive in vivo assessments are critical.

This research phase includes: